molecular formula C11H17N5 B3197191 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1004192-85-1

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B3197191
CAS No.: 1004192-85-1
M. Wt: 219.29 g/mol
InChI Key: LAEGBCUIRWEGAC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is an organic compound with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis information for this compound is not available, pyrazole derivatives are often synthesized through the alkylation process of pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite diverse. For instance, some pyrazole derivatives have been found to oxidize catechol substrates .

Scientific Research Applications

Corrosion Inhibition

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine and its derivatives have been studied for their potential as corrosion inhibitors. A Density Functional Theory (DFT) study on bipyrazolic-type organic compounds, including this compound, suggests their effectiveness in inhibiting corrosion, with efficiency linked to various molecular parameters like energy gap and electron transfer (Wang et al., 2006). Another study found that similar bipyrazole compounds effectively inhibit corrosion of pure iron in acidic media (Chetouani et al., 2005).

Biological Activity

This compound is part of a class of 3,5-dimethyl-1H-pyrazole derivatives that have shown promising biological activities. A study synthesized and characterized these derivatives for their antibacterial activity against various bacterial species (Al-Smaisim, 2012). Another research effort focused on synthesizing novel pyrazole derivatives with potential as antimicrobial and anticancer agents (Hafez et al., 2016).

Synthesis and Structural Studies

The compound has been involved in various synthetic and structural studies. For instance, it has been used in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines (Gunasekaran et al., 2014) and in the synthesis of other complex organic molecules (Koyioni et al., 2014). These studies contribute to a broader understanding of the compound's chemical behavior and potential applications in more complex chemical syntheses.

Coordination Chemistry

Research into coordination chemistry has explored the use of this compound in forming complexes with metals like cobalt and copper. A study synthesized cobalt(II) and copper(II) complexes using ligands derived from this compound, revealing insights into the selective coordination properties of these ligands (Hadda et al., 2007).

Cytotoxic Properties

Some derivatives of this compound have been evaluated for their cytotoxic properties. A study synthesized new tripodal compounds and examined their cytotoxic properties on tumor cell lines, finding notable activity against specific cell lines (Kodadi et al., 2007).

Future Directions

While specific future directions for this compound are not available, pyrazole derivatives are being studied for their potential applications in various fields, including medicine and catalysis .

Biochemical Analysis

Biochemical Properties

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly as a ligand in metal complexes. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it forms complexes with metal ions such as copper(II), which can exhibit catalytic activities . The nature of these interactions involves the nitrogen atoms in the pyrazole rings coordinating with the metal ions, thereby stabilizing the complex and facilitating various biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in oxidative stress responses, such as acetylcholinesterase, which plays a crucial role in the cholinergic nervous system . Additionally, it can impact the production of reactive oxygen species (ROS), thereby influencing cellular oxidative stress levels and related metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For example, its interaction with copper(II) ions can lead to the formation of a complex that exhibits catecholase activity, catalyzing the oxidation of catechol to quinone . This mechanism involves the coordination of the pyrazole nitrogen atoms with the metal ion, facilitating the catalytic process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that its stability can be maintained under controlled conditions, but prolonged exposure to harsh environments may lead to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme modulation and antioxidant activity. At higher doses, toxic or adverse effects can occur, including disruption of normal cellular functions and induction of oxidative stress . Threshold effects have been observed, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activities, particularly those involved in oxidative stress responses . The compound’s interaction with metal ions, such as copper(II), plays a crucial role in its metabolic functions, facilitating catalytic processes that impact overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s ability to form complexes with metal ions can also influence its transport and distribution, as these complexes may have different solubility and stability properties compared to the free compound .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, its interaction with metal ions can lead to its accumulation in organelles involved in oxidative stress responses, such as mitochondria . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions.

Properties

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-7-5-8(2)15(13-7)6-16-10(4)11(12)9(3)14-16/h5H,6,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEGBCUIRWEGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C(=C(C(=N2)C)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149014
Record name 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004192-85-1
Record name 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004192-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
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1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
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1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 4
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 5
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 6
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1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine

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